molecular formula C6H5F3N2O2 B2885773 2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid CAS No. 1191255-64-7

2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid

Cat. No.: B2885773
CAS No.: 1191255-64-7
M. Wt: 194.113
InChI Key: PIROHCZOUWEDNX-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)imidazol-1-yl]acetic Acid (CAS 1191255-64-7) is a versatile chemical building block with a molecular weight of 194.11 g/mol and the molecular formula C6H5F3N2O2 . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing novel potential therapeutic agents. Its primary research value lies in its role as a precursor for synthesizing novel N-substituted amide derivatives that are evaluated as p38 MAP kinase inhibitors . The p38 MAP kinase pathway is a crucial target in inflammation research, and inhibitors based on this trifluoromethyl-imidazole scaffold have shown substantial in vitro anti-inflammatory activity in studies, with one derivative (AA6) demonstrating an IC50 value of 403.57 ± 6.35 nM against p38 kinase . The compound is typically characterized by spectroscopic methods including 1H NMR, 13C NMR, and FTIR to confirm its structure . As a reagent, it is used in coupling reactions, often with HATU as a coupling agent in dipolar aprotic solvents like DMF, to create more complex molecules for biological screening . This product is intended for research purposes as a chemical scaffold and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(trifluoromethyl)imidazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-11(3-10-4)2-5(12)13/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIROHCZOUWEDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191255-64-7
Record name 2-[4-(trifluoromethyl)-1H-imidazol-1-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₅F₃N₂O₂
  • Molecular Weight : 200.12 g/mol (calculated)
  • CAS Registry Number: Not explicitly provided in the evidence, but close analogues like [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid are documented (CAS 313241-14-4) .

Comparison with Similar Compounds

The structural and functional attributes of 2-[4-(trifluoromethyl)imidazol-1-yl]acetic acid are compared below with five closely related imidazole- and benzimidazole-acetic acid derivatives.

Structural and Functional Comparison

Table 1: Structural Features and Physicochemical Properties

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Imidazole -CF₃ at position 4 200.12 Acetic acid, -CF₃ High lipophilicity due to -CF₃
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid Benzimidazole -CF₃ at position 2 244.16 Acetic acid, fused benzene Enhanced aromatic interactions
2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic acid Benzimidazole 4-fluorophenyl at position 2 270.25 Acetic acid, -F Improved metabolic stability
Imidazol-1-yl-acetic acid (CAS 22884-10-2) Imidazole No substituents 128.11 Acetic acid Baseline for substituent effects
2-[4-(1H-imidazol-1-yl)phenyl]acetic acid Phenyl-imidazole Imidazole at para position 216.24 Acetic acid, phenyl spacer Altered spatial conformation

Key Observations:

Core Structure Differences :

  • The target compound’s imidazole core lacks the fused benzene ring present in benzimidazole analogues (e.g., [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid), reducing aromaticity but improving synthetic accessibility .
  • Substitution patterns (e.g., -CF₃ at position 4 vs. position 2 in benzimidazoles) influence electronic properties and binding interactions .

Fluorine substituents (e.g., 4-fluorophenyl in ) improve metabolic stability but may reduce steric bulk compared to -CF₃ .

Biological Relevance :

  • Benzimidazole-acetic acids (e.g., 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid) demonstrate CRTh2 receptor antagonism (IC₅₀ ~100 nM) , suggesting that the target compound’s imidazole core may offer a scaffold for similar applications.
  • Trifluoromethylated imidazoles are associated with γ-secretase modulation, as seen in compound AR243 (), though direct data for the target compound is lacking.

Key Insights:

  • The introduction of -CF₃ groups often requires specialized reagents (e.g., trifluoromethylating agents) or multistep sequences, impacting scalability .
  • Benzimidazole derivatives generally exhibit lower yields due to fused-ring synthesis complexity (e.g., : 55% yield for fluorophenyl analogue) compared to simpler imidazoles .

Biological Activity

2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features an imidazole ring substituted with a trifluoromethyl group and a carboxylic acid moiety. This structural arrangement is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various imidazole derivatives against pathogenic microbes, suggesting that the trifluoromethyl substitution enhances their interaction with microbial targets .

Anticancer Potential

Imidazole derivatives have shown promising results in preclinical studies as potential anticancer agents. The ability of these compounds to inhibit cancer cell proliferation is attributed to their interference with key cellular processes, such as DNA replication and repair. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7 .

Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.0Induction of apoptosis
4-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamideMDA-MB-23112.5Inhibition of DNA synthesis
2-phenylimidazo[1,2-a]pyridineA54910.0DNA damage leading to cell death

Study on Anticancer Activity

In one study, the anticancer activity of various imidazole derivatives was evaluated against several tumor cell lines. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced potency compared to their non-fluorinated counterparts. Specifically, this compound showed significant inhibition of cell growth in both solid and hematological malignancies .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that the presence of the trifluoromethyl group significantly influenced the biological activity of imidazole derivatives. Variations in substituents on the imidazole ring were correlated with changes in potency against specific cancer types. The study emphasized the importance of optimizing both lipophilicity and solubility for enhanced bioavailability .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound's mechanism may involve:

  • Inhibition of key enzymes involved in DNA repair.
  • Induction of apoptosis through mitochondrial pathways.
  • Disruption of cellular signaling pathways critical for cancer cell survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Start with trifluoromethyl-substituted imidazole precursors and α-haloacetic acid derivatives. For example, react 4-(trifluoromethyl)imidazole with bromoacetic acid in a polar solvent (e.g., DMF) under reflux (100–120°C) for 6–8 hours .
  • Purification : Use recrystallization with methanol/water mixtures (e.g., 70:30 v/v) to isolate the product. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Optimization : Adjust molar ratios (1:1.2 for imidazole:haloacetic acid) and catalyst (e.g., K₂CO₃) to improve yields (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify trifluoromethyl (-CF₃) chemical shifts (δ ~120–125 ppm for ¹³C) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂ in ¹H) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 237.05) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, focusing on trifluoromethyl group electronic effects .
  • Reaction Path Search : Apply algorithms like the artificial force induced reaction (AFIR) method to identify low-energy pathways for imidazole-acetic acid coupling .
  • Feedback Loop : Integrate experimental data (e.g., yields, spectroscopic results) into computational models to refine predictions .

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may confound results .
  • Control Experiments : Compare with structurally similar analogs (e.g., non-trifluoromethyl variants) to isolate the role of the CF₃ group .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the acetic acid group) .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of reaction progress .
  • Crystallization Engineering : Optimize solvent systems (e.g., acetone/water) to improve crystal habit and filtration efficiency .

Q. How can reaction mechanisms involving this compound be experimentally validated?

  • Methodology :

  • Isotopic Labeling : Synthesize ¹³C-labeled acetic acid derivatives to track bond formation via NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of CF₃ vs. CH₃ analogs to probe rate-determining steps .
  • Trapping Intermediates : Use low-temperature quench techniques to isolate reactive species (e.g., imidazole radicals) for ESR analysis .

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